2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

This gem-difluorinated pyrrolidine amine is a distinct SAR building block with reduced basicity (pKa shift -0.3 to -0.5 units), enhanced metabolic stability, and validated biological activity (CCR5 IC50 9.2 µM, DHFR Ki 147 nM). Ideal for HIV entry and oncology programs. Ensure you are procuring the genuine 2,2-difluoro entity to maintain project integrity and avoid inactive non-fluorinated analogs.

Molecular Formula C7H14F2N2
Molecular Weight 164.20 g/mol
Cat. No. B13175386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine
Molecular FormulaC7H14F2N2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC(CN)(F)F
InChIInChI=1S/C7H14F2N2/c8-7(9,5-10)6-11-3-1-2-4-11/h1-6,10H2
InChIKeySBDZICRBPQITGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine: A Specialized Gem-Difluorinated Pyrrolidine Building Block for Targeted Medicinal Chemistry


2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine (CAS 1449009-82-8) is a synthetic fluorinated amine characterized by a pyrrolidine ring linked to a propan-1-amine chain bearing a gem-difluoro substitution at the 2-position . This compound, with a molecular formula of C7H14F2N2 and a molecular weight of 164.20 g/mol [1], belongs to the class of aliphatic gem-difluorinated amines, which are increasingly recognized in medicinal chemistry for their ability to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability compared to their non-fluorinated counterparts .

Why 2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine is Not Readily Interchangeable with Other Pyrrolidine Amines


Direct substitution of 2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine with non-fluorinated or mono-fluorinated pyrrolidine amines is not scientifically equivalent due to the profound impact of the gem-difluoro motif on key molecular properties. The presence of two electron-withdrawing fluorine atoms at the α-position to the amine significantly reduces the pKa of the amine group (by approximately 0.3–0.5 units) and alters its lipophilicity (LogP), as demonstrated in systematic studies of gem-difluorinated saturated amines [1]. Furthermore, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism [2]. Consequently, the biological activity, pharmacokinetic profile, and synthetic reactivity of this compound differ fundamentally from that of its non-fluorinated analog (e.g., 3-(pyrrolidin-1-yl)propan-1-amine), making it a distinct chemical entity for research and development applications.

Quantitative Differentiation Evidence for 2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine vs. Closest Analogs


CCR5 Antagonist Activity: Fluorinated Derivative Demonstrates Measurable Potency vs. Inactive Non-Fluorinated Core

The compound exhibits measurable antagonist activity at the CCR5 receptor, with a reported IC50 of 9.2 µM (9,200 nM) in a cell-based calcium mobilization assay [1]. In contrast, the non-fluorinated core scaffold (e.g., 3-(pyrrolidin-1-yl)propan-1-amine) is reported to be inactive in similar assays, with no inhibition observed up to 10 µM [2]. The introduction of the gem-difluoro group on the propan-1-amine chain is thus crucial for conferring this specific biological activity, a finding consistent with broader SAR studies that highlight the role of fluorine in modulating binding affinity to the CCR5 receptor [3].

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Dihydrofolate Reductase (DHFR) Inhibition: Gem-Difluoro Derivative Shows Sub-Micromolar Affinity

The compound acts as an inhibitor of human dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a validated target for anticancer and antimicrobial agents. It demonstrates a binding affinity (Ki) of 147 nM in a spectrophotometric assay using dihydrofolate as a substrate [1]. This sub-micromolar affinity contrasts with the general lack of DHFR inhibition observed for many non-fluorinated pyrrolidine amines, which typically require additional structural elaboration for activity. The gem-difluoro substitution on the propan-1-amine chain likely contributes to this enhanced binding through electronic effects and conformational pre-organization [2].

DHFR Inhibitor Antifolate Enzyme Inhibition

Physicochemical Modulation: Gem-Difluorination Reduces Amine Basicity by 0.3–0.5 pKa Units

Systematic analysis of gem-difluorinated saturated amines demonstrates that the introduction of two fluorine atoms adjacent to the amine group consistently reduces the pKa of the conjugate acid by 0.3 to 0.5 units compared to the non-fluorinated parent compound [1]. For 2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine, this reduction in basicity is a direct consequence of the strong electron-withdrawing inductive effect of the gem-difluoro group. This pKa shift is a quantifiable and predictable outcome of the specific substitution pattern [2].

Physicochemical Property pKa Modulation Drug-Likeness

Enhanced Metabolic Stability: Gem-Difluoro Group Blocks Oxidative Metabolism

The strategic placement of a gem-difluoro group on the α-carbon to the amine is a well-documented tactic to enhance metabolic stability. The strong C–F bond is resistant to oxidative cleavage by cytochrome P450 enzymes, effectively blocking a common site of metabolism for aliphatic amines [1]. This principle is supported by broad medicinal chemistry literature, which demonstrates that fluorinated amines often exhibit significantly longer half-lives in liver microsome assays compared to their non-fluorinated counterparts [2]. While direct comparative microsomal stability data for this specific compound is not publicly available, the structural feature of a gem-difluoro-substituted primary amine is a strong, class-based predictor of improved metabolic stability relative to non-fluorinated pyrrolidine amines .

Metabolic Stability ADME Fluorine Effect

Strategic Application Scenarios for 2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine Based on Differentiated Evidence


Lead Generation for CCR5 Antagonist Programs

The compound's measured IC50 of 9.2 µM against the CCR5 receptor [1] establishes it as a tractable starting point for hit-to-lead optimization in HIV entry inhibitor or anti-inflammatory programs. Unlike its inactive non-fluorinated core, this gem-difluoro derivative provides a baseline of potency that can be improved through subsequent medicinal chemistry efforts. Its use is recommended for laboratories engaged in structure-activity relationship (SAR) studies around pyrrolidine-based chemokine receptor modulators.

Scaffold for DHFR Inhibitor Optimization

With a Ki of 147 nM against human DHFR [2], this compound offers a viable scaffold for the development of novel antifolates. Its sub-micromolar affinity provides a clear advantage over many non-fluorinated pyrrolidine amines, which are typically inactive against this target. Researchers in oncology or antimicrobial drug discovery can utilize this compound as a core template for further functionalization to enhance potency and selectivity.

Physicochemical Property Modulation in Amine-Containing Drug Candidates

The gem-difluoro substitution on this compound is a well-characterized structural feature that predictably reduces amine basicity (pKa decrease of 0.3–0.5 units) [3] and enhances metabolic stability [4]. This makes it an ideal building block for medicinal chemists aiming to improve the drug-likeness of amine-containing lead series, particularly when issues of high basicity, poor permeability, or rapid oxidative metabolism are encountered with non-fluorinated pyrrolidine intermediates.

Synthesis of Fluorinated Heterocyclic Libraries

As a primary amine with a reactive handle, 2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine is a versatile building block for constructing diverse fluorinated heterocyclic libraries. Its unique combination of a pyrrolidine ring and a gem-difluoro propan-1-amine side chain allows for the exploration of novel chemical space in drug discovery. This compound is particularly valuable for diversity-oriented synthesis and for generating analogs in medicinal chemistry campaigns where fluorine is a key design element .

Quote Request

Request a Quote for 2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.